N-(3-chlorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-13-5-2-3-8-17(13)26-19-16(10-23-26)20(28)25(12-22-19)11-18(27)24-15-7-4-6-14(21)9-15/h2-10,12H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRPMSUCBUEOKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.
Attachment of the Methylphenyl Group: The methylphenyl group is attached via a coupling reaction, which may involve palladium-catalyzed cross-coupling techniques.
Acetylation: The final step involves the acetylation of the intermediate compound to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazolopyrimidine moieties.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyrimidine core is known to mimic certain biological substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activities.
Comparison with Similar Compounds
Research Findings and Implications
Metabolic Stability : Fluorinated analogs (e.g., Example 83) demonstrate prolonged metabolic half-lives, whereas the target’s chlorine and methyl groups may increase susceptibility to oxidative metabolism .
Synthetic Scalability : ’s one-pot reactions with α-chloroacetamides suggest a scalable route for the target compound, though yields may vary with steric bulk .
Biological Activity
N-(3-chlorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound that has attracted attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to the class of pyrazolopyrimidines and features a unique substitution pattern that influences its biological activity. The synthesis typically involves several steps:
- Formation of the Pyrazolopyrimidine Core : Cyclization of appropriate precursors.
- Introduction of the Chlorophenyl Group : Achieved through substitution reactions.
- Attachment of the Methylphenyl Group : Via palladium-catalyzed cross-coupling techniques.
- Final Acetylation : To yield the final product.
Antibacterial Properties
Recent studies have highlighted the antibacterial activities of pyrazolopyrimidine derivatives, including this compound. In one study, various derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 µg/mL against tested isolates .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 0.125 | High against Gram-positive strains |
| Other derivatives | 0.187 - 0.50 | Moderate potency |
Antibiofilm Activity
The compound has also shown potential in inhibiting biofilm formation in bacteria. In a crystal violet assay, it was found to significantly reduce biofilm formation by various bacterial isolates .
Anticancer Activity
In addition to its antibacterial properties, this compound has been evaluated for anticancer activity. Research indicates that similar pyrazolo compounds exhibit cytotoxic effects on cancer cell lines such as A549 with IC50 values indicating significant growth inhibition (IC50 = 49.85 µM) .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in bacterial growth and cancer cell proliferation. The presence of electron-donating groups enhances its reactivity and interaction with target sites.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of pyrazolo compounds:
- Study on Antibacterial Efficacy : A comparative analysis showed that derivatives with hydrophilic groups had better antibacterial properties than those without .
- Antitumor Activity Evaluation : Compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines .
Q & A
Q. Q1. What are the established synthetic routes for N-(3-chlorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[3,4-d]pyrimidine core. A common route includes:
Cyclization : Reacting pyrazole derivatives with chlorophenyl precursors under reflux in ethanol or dichloromethane .
Acetamide Coupling : Introducing the N-(3-chlorophenyl)acetamide moiety via nucleophilic substitution or amidation, often using carbodiimide catalysts (e.g., EDC/HOBt) to enhance coupling efficiency .
Purification : Chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the final product with >95% purity .
Q. Key Optimization Factors :
- Temperature control (60–80°C for cyclization).
- Use of anhydrous solvents to prevent hydrolysis of intermediates .
Q. Q2. How is structural characterization of this compound performed, and what spectral data are critical for validation?
Methodological Answer: Characterization relies on:
- 1H/13C NMR : Key peaks include the pyrazolo[3,4-d]pyrimidine carbonyl (δ ~165 ppm in 13C NMR) and aromatic protons (δ 7.2–8.1 ppm in 1H NMR) .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]+ expected at m/z 449.1 (calculated for C22H17ClN4O2) .
- IR Spectroscopy : Confirmation of amide C=O stretch (~1680 cm⁻¹) and pyrimidinone C=O (~1705 cm⁻¹) .
Q. Validation Criteria :
- Match between experimental and computed spectra (e.g., PubChem data ).
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory) for pyrazolo[3,4-d]pyrimidine derivatives?
Methodological Answer: Discrepancies often arise from:
Assay Variability : Differences in cell lines (e.g., HeLa vs. RAW264.7 macrophages) or dose ranges.
Structural Nuances : Substituent effects (e.g., 3-chlorophenyl enhances kinase inhibition, while 2-methylphenyl may alter solubility ).
Q. Strategies :
Q. Q4. What methodologies are recommended for structure-activity relationship (SAR) studies on this compound?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., replace 3-chlorophenyl with 4-fluorophenyl) and assess activity shifts .
Biological Screening :
- Kinase Assays : Use ADP-Glo™ kits to quantify inhibition of kinases (e.g., EGFR, VEGFR2).
- Cytotoxicity : MTT assays on cancer cell lines (IC50 determination) .
Q. Example SAR Finding :
- The 3-chlorophenyl group increases hydrophobic interactions with kinase ATP-binding pockets, while the 2-methylphenyl group reduces metabolic instability .
Q. Q5. How can researchers identify the primary molecular targets of this compound?
Methodological Answer:
Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins from cell lysates .
Proteomic Profiling : LC-MS/MS analysis of pulled-down proteins to identify candidates (e.g., kinases, phosphatases).
Validation : siRNA knockdown of candidate targets to observe rescue of compound-induced effects .
Critical Considerations for Experimental Design
- Solubility Challenges : The compound’s low aqueous solubility may necessitate DMSO stock solutions (≤0.1% v/v in assays) to avoid solvent toxicity .
- Stability Testing : Monitor degradation under varying pH (e.g., PBS vs. cell culture media) via HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
